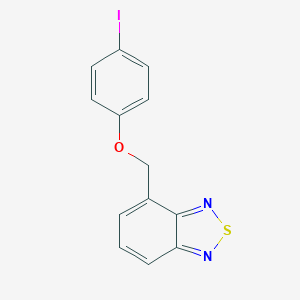![molecular formula C17H22N2O5S2 B299539 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, also known as MSA, is a sulfonamide compound that has been used in scientific research for various purposes.
作用机制
The mechanism of action of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of the proteasome, which is responsible for the degradation of proteins within cells. By inhibiting the proteasome, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can cause the accumulation of misfolded proteins, leading to cell death. This mechanism has been studied in cancer cells, where 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, which may make it useful in treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this pathway. However, 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research on 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, including its potential use in combination therapies for cancer, its role in neurodegenerative diseases, and its effects on immune responses. Additionally, there is a need for further studies on the toxicity and safety of 2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide, as well as the development of more specific and potent proteasome inhibitors.
合成方法
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-phenoxyethylamine, followed by the reaction of the resulting product with methylsulfonyl chloride. The final product is obtained through recrystallization and purification.
科学研究应用
2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide has been used in scientific research for various purposes, including as a proteasome inhibitor, a cancer therapeutic agent, and an anti-inflammatory agent. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H22N2O5S2 |
|---|---|
分子量 |
398.5 g/mol |
IUPAC 名称 |
3-(methanesulfonamido)-2,4-dimethyl-N-(2-phenoxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O5S2/c1-13-9-10-16(14(2)17(13)19-25(3,20)21)26(22,23)18-11-12-24-15-7-5-4-6-8-15/h4-10,18-19H,11-12H2,1-3H3 |
InChI 键 |
HRTLVBZKQLUUBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
规范 SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![N-[4-(acetylamino)phenyl]-2-[2,6-dimethyl-4-(methylsulfanyl)phenoxy]acetamide](/img/structure/B299459.png)


![2-chloro-4,5-difluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B299465.png)
![N-(1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)benzamide](/img/structure/B299467.png)

![N-(1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299472.png)
![2-(benzylsulfanyl)-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299474.png)
![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)
![Methyl 4-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B299477.png)
